SUVN-G3031 dihydrochloride

Übersicht

Beschreibung

SUVN-G3031 is a Histamine H3 receptor antagonist, which is potentially useful for treating cognitive disorders, dementia, attention deficit hyperactivity disorder, epilepsy, sleep disorders, obesity, schizophrenia, eating disorders and pain. H 3 receptors play a critical role as neuromodulators through their widespread distribution in the central nervous system. Blockade of this receptor augments the pre-synaptic release of both histamine and other neurotransmitters including acetylcholine from cholinergic neurons.

Wissenschaftliche Forschungsanwendungen

Absorption, Distribution, Metabolism, and Excretion

SUVN-G3031, a histamine-3 receptor inverse agonist, exhibits high passive permeability, is not a substrate for P-glycoprotein, and demonstrates high plasma unbound fractions. Its major metabolic routes are cyclization and dealkylation in microsomes and hepatocytes, respectively. It is neither an inhibitor nor inducer of P450 enzymes and has minimal interaction with major uptake transporters. This pharmacokinetic profile suggests a low potential for drug-drug interactions and supports its clinical development for narcolepsy treatment (Nirogi et al., 2020).

Phase 2 Clinical Study for Narcolepsy

SUVN-G3031 is being evaluated in a Phase 2 study for its effectiveness in treating narcolepsy. This study, conducted in the USA, is a double-blind, placebo-controlled trial to assess the safety, tolerability, pharmacokinetics, and efficacy of SUVN-G3031 in narcolepsy patients. The study focuses on the improvement in the maintenance of wakefulness test (MWT) score as the primary objective (Nirogi et al., 2020).

Pharmacological and Neurochemical Characterization

SUVN-G3031 has demonstrated significant wakefulness enhancement with a concurrent decrease in NREM sleep in orexin knockout mice, supporting its potential use in sleep-related disorders like narcolepsy. It modulates levels of histamine, dopamine, and norepinephrine in the cerebral cortex, providing a neurochemical basis for its observed effects in preclinical studies (Nirogi et al., 2021).

LC-MS/MS Quantification Method

A validated LC-MS/MS method for quantifying SUVN-G3031 in plasma has been developed, providing a precise, accurate, and highly selective means for its measurement in human studies. This method was applied in a first-in-human study, emphasizing its role in clinical pharmacokinetic assessments (Nirogi et al., 2020).

Chemical Development and Optimization

The chemical development of SUVN-G3031 involved optimizations for affinity at the histamine H3 receptor, physicochemical properties, and pharmacokinetics, leading to its identification as a clinical candidate. Its selectivity and pharmacokinetic properties support its potential therapeutic utility in treating sleep disorders (Nirogi et al., 2019).

Eigenschaften

CAS-Nummer |

1394808-20-8 |

|---|---|

Produktname |

SUVN-G3031 dihydrochloride |

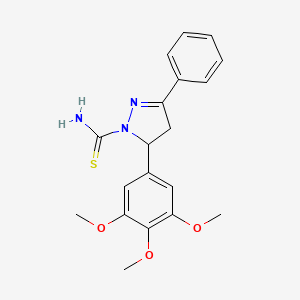

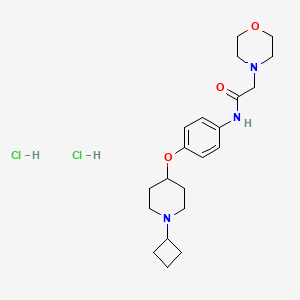

Molekularformel |

C21H33Cl2N3O3 |

Molekulargewicht |

446.413 |

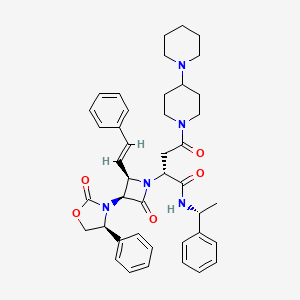

IUPAC-Name |

N-[4-(1-cyclobutyl piperidin-4-yloxy)-phenyl]-2-(morpholin-4-yl) acet amide dihydrochloride |

InChI |

InChI=1S/C21H31N3O3.2ClH/c25-21(16-23-12-14-26-15-13-23)22-17-4-6-19(7-5-17)27-20-8-10-24(11-9-20)18-2-1-3-18;;/h4-7,18,20H,1-3,8-16H2,(H,22,25);2*1H |

InChI-Schlüssel |

LCPQCTBHZPMVFX-UHFFFAOYSA-N |

SMILES |

O=C(NC1=CC=C(OC2CCN(C3CCC3)CC2)C=C1)CN4CCOCC4.[H]Cl.[H]Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

SUVN-G3031; SUVN G3031; SUVN-G 3031. |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-[(7-Hydroxy-2-oxo-3-phenylchromen-4-yl)methyl]phenyl]prop-2-enoic acid](/img/structure/B611005.png)

![(6AS,6a'S)-3,3'-(propane-1,3-diylbis(oxy))bis(2-methoxy-7,12-dihydrobenzo[5,6][1,4]diazepino[1,2-b]isoquinolin-14(6aH)-one)](/img/structure/B611006.png)